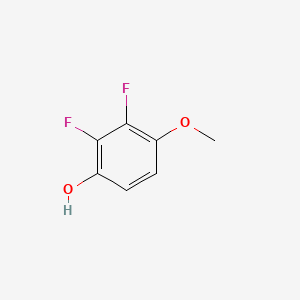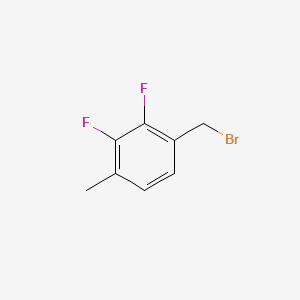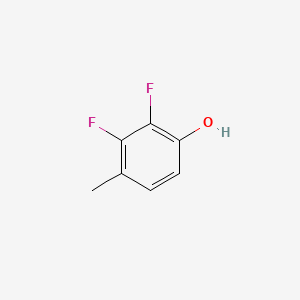
2-Fluoro-4-isopropoxybenzoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of FIBA is C₁₀H₁₁FO₃, and its molecular weight is 198.19 g/mol. The IUPAC name for FIBA is 2-fluoro-4-isopropoxybenzoic acid. The InChI code is 1S/C10H11FO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Liquid Crystal Compounds
2-Fluoro-4-isopropoxybenzoic acid: is utilized in the synthesis of liquid crystal compounds. Its molecular structure allows for the formation of mesogens, which are essential for creating the anisotropic phases required in liquid crystals. The presence of the fluorine atom contributes to the stability and reactivity of the compound, making it a valuable intermediate in the production of advanced liquid crystal displays .
Pharmaceutical Intermediates
In the pharmaceutical industry, 2-Fluoro-4-isopropoxybenzoic acid serves as an intermediate for the synthesis of various drugs. Its benzoic acid moiety is a common fragment in many drug molecules, and the fluorine substitution can enhance the biological activity and metabolic stability of potential pharmaceuticals .
Organic Synthesis
This compound is also important in organic synthesis, particularly in the introduction of fluorine-containing groups. Fluorine atoms can significantly alter the physical and chemical properties of organic molecules, leading to applications in the development of agrochemicals, materials science, and medicinal chemistry .
Material Science
2-Fluoro-4-isopropoxybenzoic acid: can be used to modify the surface properties of materials. Fluorinated compounds are known for their hydrophobicity, which can be exploited to create water-resistant coatings or to modify the adhesion properties of surfaces .
Cancer Research
The compound’s ability to act as a building block for more complex molecules makes it a candidate for cancer research. It can be used to synthesize molecules that interact with specific cellular targets, potentially leading to the development of new anticancer therapies .
Polymer Chemistry
In polymer chemistry, 2-Fluoro-4-isopropoxybenzoic acid can be incorporated into polymers to introduce fluorinated segments. These segments can impart desirable properties to the polymers, such as increased thermal stability, chemical resistance, and unique mechanical properties .
Bioconjugation
The acid functionality of 2-Fluoro-4-isopropoxybenzoic acid allows for its use in bioconjugation techniques. It can be used to attach fluorinated probes to biomolecules, aiding in the study of biological processes and the development of diagnostic tools .
Environmental Studies
Fluorinated compounds like 2-Fluoro-4-isopropoxybenzoic acid are often studied for their environmental impact. Research in this field focuses on the compound’s biodegradability, potential bioaccumulation, and long-term effects on ecosystems .
Propriétés
IUPAC Name |
2-fluoro-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYMPARUPZDGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379077 | |
| Record name | 2-Fluoro-4-isopropoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-isopropoxybenzoic acid | |
CAS RN |
289039-81-2 | |
| Record name | 2-Fluoro-4-(1-methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-isopropoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-fluoro-4-(1-methylethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)










